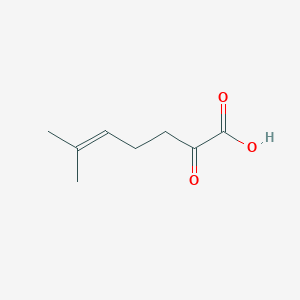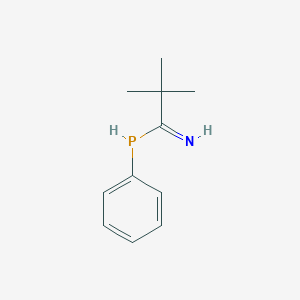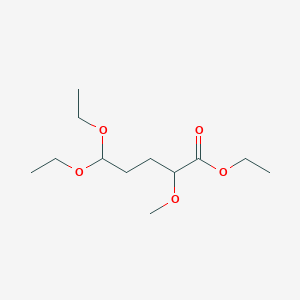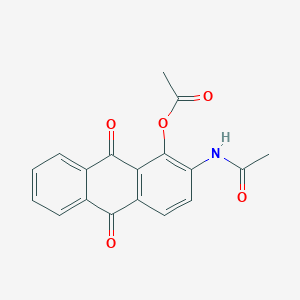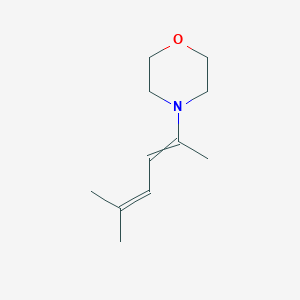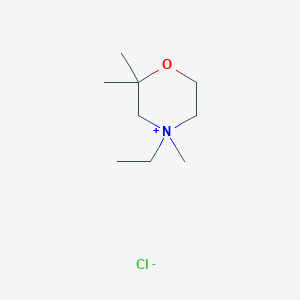
4-Ethyl-2,2,4-trimethylmorpholin-4-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-2,2,4-trimethylmorpholin-4-ium chloride is a chemical compound with a unique structure that includes a morpholine ring substituted with ethyl and trimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,2,4-trimethylmorpholin-4-ium chloride typically involves the reaction of 4-ethylmorpholine with trimethylchlorosilane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control to ensure its purity and suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-2,2,4-trimethylmorpholin-4-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidation typically results in the formation of oxides or hydroxides.
Reduction: Reduction can yield alcohols or amines.
Substitution: Substitution reactions can produce a variety of products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-2,2,4-trimethylmorpholin-4-ium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 4-Ethyl-2,2,4-trimethylmorpholin-4-ium chloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form complexes with metal ions, which can then participate in catalytic cycles. The exact pathways and molecular targets vary depending on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Ethyl-2,2,4-trimethylmorpholin-4-ium bromide: Similar in structure but with a bromide ion instead of chloride.
4-Methylmorpholine: Lacks the ethyl and trimethyl substitutions.
2,2,4-Trimethylmorpholine: Similar but without the ethyl group.
Uniqueness
4-Ethyl-2,2,4-trimethylmorpholin-4-ium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain reactions and applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
88126-77-6 |
|---|---|
Molekularformel |
C9H20ClNO |
Molekulargewicht |
193.71 g/mol |
IUPAC-Name |
4-ethyl-2,2,4-trimethylmorpholin-4-ium;chloride |
InChI |
InChI=1S/C9H20NO.ClH/c1-5-10(4)6-7-11-9(2,3)8-10;/h5-8H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VDOWOIMTOHWXAO-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+]1(CCOC(C1)(C)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


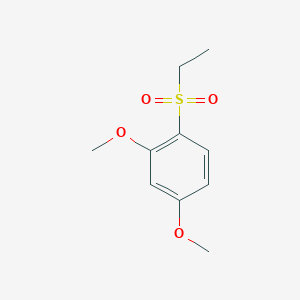
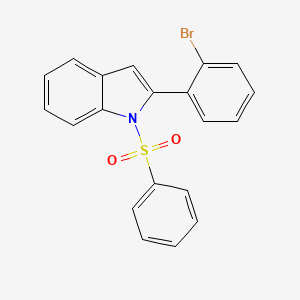


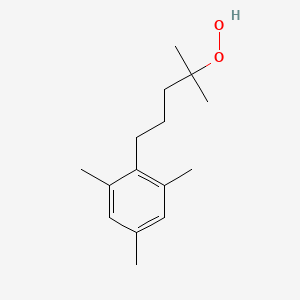
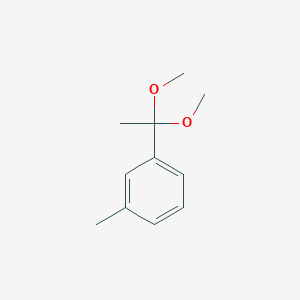
![4-{[(4-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14405819.png)
